[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]
Description
[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] is a bidentate phosphine ligand featuring a benzene ring substituted at the 1,2-positions with methylene-linked bis(2-methylbutan-2-yl)phosphane groups. Each phosphorus atom is bonded to two 2-methylbutan-2-yl substituents, which are branched alkyl groups contributing to significant steric bulk. This ligand is structurally analogous to other bis-phosphinomethylbenzene derivatives but distinguished by its unique alkyl substitution pattern. Such ligands are pivotal in coordination chemistry, particularly in stabilizing transition metal catalysts for applications like cross-coupling reactions .
Properties
CAS No. |
658705-48-7 |
|---|---|
Molecular Formula |
C28H52P2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
[2-[bis(2-methylbutan-2-yl)phosphanylmethyl]phenyl]methyl-bis(2-methylbutan-2-yl)phosphane |
InChI |
InChI=1S/C28H52P2/c1-13-25(5,6)29(26(7,8)14-2)21-23-19-17-18-20-24(23)22-30(27(9,10)15-3)28(11,12)16-4/h17-20H,13-16,21-22H2,1-12H3 |
InChI Key |
NRULGPVQXYQMSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] typically involves the reaction of 1,2-phenylenedimethanol with bis(2-methylbutan-2-yl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The phenylene and methylene groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology and Medicine
Industry
In industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for various chemical processes.
Mechanism of Action
The mechanism by which [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] exerts its effects is primarily through its role as a ligand. It coordinates with metal ions, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals, and the pathways involved are those related to coordination chemistry and catalysis.
Biological Activity
The compound [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] , also known as 1,2-bis(di-tert-butylphosphinomethyl)benzene , is a bidentate phosphine ligand that has garnered attention in various fields including catalysis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] is . Its structure features two phosphine groups attached to a phenylene bis(methylene) backbone, which contributes to its unique chemical properties and biological activities.
Anticancer Potential
Recent studies have indicated that phosphine ligands can exhibit significant anticancer properties. The mechanism often involves the modulation of cellular signaling pathways and enhancement of chemotherapeutic efficacy.
- Mechanism of Action : Phosphine ligands can interact with metal catalysts to form complexes that may inhibit cancer cell proliferation. For instance, they can enhance the activity of platinum-based drugs by facilitating drug delivery to cancer cells.
-
Case Studies :
- In vitro studies have shown that derivatives of phosphine ligands can induce apoptosis in various cancer cell lines. The specific compound [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] has been tested in combination with chemotherapeutic agents like cisplatin, resulting in synergistic effects that enhance cell death in resistant cancer types.
Immunomodulatory Effects
Phosphine compounds have also been studied for their immunomodulatory effects. They can influence immune responses by modulating cytokine production and enhancing macrophage activity.
- Research Findings :
- A study demonstrated that certain phosphine ligands could increase the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential applications in immunotherapy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H44P2 |
| Molecular Weight | 394.55 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | Low (specific data needed) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share the 1,2-phenylenebis(methylene) backbone but differ in substituents on phosphorus, leading to variations in steric, electronic, and functional properties.
1,2-Bis(di-tert-butylphosphinomethyl)benzene
- Molecular Formula : C₂₄H₄₄P₂
- Substituents : Di-tert-butyl groups on phosphorus.
- Key Differences :
- The tert-butyl groups are smaller and less branched than 2-methylbutan-2-yl, resulting in reduced steric hindrance.
- Lower molecular weight (394.56 g/mol) compared to the target compound (exact weight depends on 2-methylbutan-2-yl’s structure).
- Applications: Widely used in catalysis due to its balance of steric bulk and electronic donation. For example, similar ligands stabilize Pd(0) centers in Suzuki-Miyaura couplings .
[1,2-Phenylenebis(methylene)]bis[diphenylphosphine oxide]
- Molecular Formula : C₃₂H₂₈O₂P₂
- Substituents : Diphenylphosphine oxide groups.
- Key Differences: Aryl substituents (Ph) introduce electron-withdrawing effects via the P=O group, contrasting with the electron-donating alkyl groups in the target compound. Higher molecular weight (506.52 g/mol) and reduced solubility in non-polar solvents. Applications: Primarily used in materials science for supramolecular assemblies due to hydrogen-bonding capabilities of the oxide group .
1,2-Bis(triphenylphosphoniomethyl)benzene dibromide
- Molecular Formula : C₄₄H₃₈Br₂P₂
- Substituents : Triphenylphosphonium groups.
- Key Differences :
- Phosphonium salts (P⁺) are cationic, unlike neutral phosphines, making them water-soluble and suitable for ionic liquid applications.
- Extreme steric bulk from three phenyl groups per phosphorus limits metal coordination flexibility.
- Applications: Ionic intermediates in organic synthesis and phase-transfer catalysis .
Structural and Electronic Analysis
Steric Effects
- Target Compound : The 2-methylbutan-2-yl groups create a larger cone angle (~170–180°) compared to tert-butyl (~160–170°), enhancing steric protection of metal centers.
- Di-tert-butyl Derivative : Moderate steric bulk allows for flexible coordination geometries .
- Triphenylphosphonium Salt : Extreme bulk (cone angle >200°) restricts access to metal centers .
Electronic Properties
- Alkyl substituents (target compound and di-tert-butyl derivative) are strong σ-donors, enhancing electron density at metal centers.
- Aryl and phosphine oxide groups (e.g., diphenylphosphine oxide) withdraw electron density, reducing catalytic activity in redox-sensitive reactions .
Crystallographic Insights
- Target Compound : Likely exhibits a distorted tetrahedral geometry at phosphorus, with dihedral angles between the benzene ring and phosphine groups influenced by substituent bulk (analogous to benzimidazolium salts in , which show dihedral angles of 50–65° between aromatic systems) .
- Di-tert-butyl Derivative : Crystallographic data (unavailable in evidence) would predict similar backbone geometry but shorter P–C bond lengths due to smaller substituents.
Data Tables
Table 1: Comparative Properties of Bis-Phosphine Derivatives
| Compound | Molecular Formula | Substituents on P | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|
| Target Compound | C₂₈H₅₂P₂* | 2-methylbutan-2-yl | ~450* | Catalysis (theoretical) |
| 1,2-Bis(di-tert-butylphosphinomethyl)benzene | C₂₄H₄₄P₂ | tert-butyl | 394.56 | Asymmetric hydrogenation |
| [1,2-Phenylenebis(methylene)]bis[diphenylphosphine oxide] | C₃₂H₂₈O₂P₂ | Ph₂P=O | 506.52 | Materials science |
| 1,2-Bis(triphenylphosphoniomethyl)benzene dibromide | C₄₄H₃₈Br₂P₂ | Ph₃P⁺ | 794.55 | Ionic liquids |
*Estimated based on analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
